molecular formula C4H4BrN3O2 B11893166 5-Bromo-1-methyl-2-nitro-1H-imidazole

5-Bromo-1-methyl-2-nitro-1H-imidazole

Cat. No.: B11893166
M. Wt: 206.00 g/mol
InChI Key: VOFCKMBHQUDTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 2-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-nitro-1H-imidazole typically involves the nitration of 1-methylimidazole followed by bromination. One common method includes:

    Nitration: 1-Methylimidazole is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2-nitro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 5-Amino-1-methyl-2-nitro-1H-imidazole.

    Oxidation: 5-Bromo-1-formyl-2-nitro-1H-imidazole or 5-Bromo-1-carboxy-2-nitro-1H-imidazole.

Scientific Research Applications

5-Bromo-1-methyl-2-nitro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is utilized in the development of advanced materials, including dyes and polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-nitro-1H-imidazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-nitro-1H-imidazole: Lacks the bromine atom at the 5-position.

    5-Bromo-1H-imidazole: Lacks the methyl and nitro groups.

    2-Nitroimidazole: Lacks the methyl and bromine groups.

Uniqueness

5-Bromo-1-methyl-2-nitro-1H-imidazole is unique due to the combination of the bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

Molecular Formula

C4H4BrN3O2

Molecular Weight

206.00 g/mol

IUPAC Name

5-bromo-1-methyl-2-nitroimidazole

InChI

InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3

InChI Key

VOFCKMBHQUDTAI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.